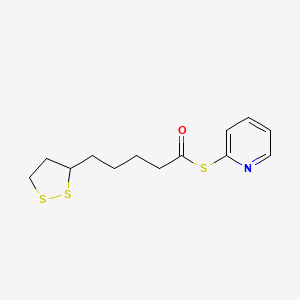![molecular formula C9H14N2O3 B12616260 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a diazaspiro nonane ring and an acetic acid moiety. The (5S) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. This can be achieved through various methods such as alkylation, cycloaddition, or ring-closing reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
化学反応の分析
Types of Reactions
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- has several applications in scientific research:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
作用機序
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction .
類似化合物との比較
Similar Compounds
2,7-Diazaspiro[3.5]nonane-7-acetic acid: Another spirocyclic compound with a similar structure but different ring size and functional groups.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A spirocyclic compound with oxygen atoms in the ring, leading to different chemical properties.
Uniqueness
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms in the spirocyclic structure. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other spirocyclic compounds .
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
2-[(5S)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid |
InChI |
InChI=1S/C9H14N2O3/c12-7(13)6-11-5-3-9(8(11)14)2-1-4-10-9/h10H,1-6H2,(H,12,13)/t9-/m0/s1 |
InChIキー |
LOQKVBLRVCSOQF-VIFPVBQESA-N |
異性体SMILES |
C1C[C@@]2(CCN(C2=O)CC(=O)O)NC1 |
正規SMILES |
C1CC2(CCN(C2=O)CC(=O)O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)

![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)
![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)

![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)




![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
